Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate
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Overview
Description
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound features a cyclopropane ring fused to an anthracene moiety, which is further functionalized with a methyl ester group. The unique structural motif of this compound makes it an interesting subject for research in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate typically involves a multi-step processThis reaction yields the spirocyclopropane structure with a yield of approximately 70% . The reaction conditions usually involve the use of a strong base and an aprotic solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic motif and have biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound synthesized via the Corey–Chaykovsky reaction.
Spirocyclic oxindoles: These compounds are important in medicinal chemistry for their unique structural properties and biological activities.
Uniqueness
Methyl 2’-methyl-10-oxo-10h-spiro[anthracene-9,1’-cyclopropane]-2’-carboxylate is unique due to its combination of an anthracene moiety with a spirocyclic cyclopropane ring. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
21555-18-0 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
methyl 1'-methyl-10-oxospiro[anthracene-9,2'-cyclopropane]-1'-carboxylate |
InChI |
InChI=1S/C19H16O3/c1-18(17(21)22-2)11-19(18)14-9-5-3-7-12(14)16(20)13-8-4-6-10-15(13)19/h3-10H,11H2,1-2H3 |
InChI Key |
CLCANEYYJBGAPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC12C3=CC=CC=C3C(=O)C4=CC=CC=C24)C(=O)OC |
Origin of Product |
United States |
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